Guaianolide und Derivate

Guaianolides and their derivatives are a class of natural products derived primarily from the leaves of plants belonging to the genus _Swertia_. These compounds exhibit a diverse array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Structurally, guaianolides typically feature a 14-membered ring system, often with additional functional groups such as hydroxyls or ketones, which contribute to their unique pharmacological profiles.

Guaianolide derivatives are synthesized through chemical modifications aimed at enhancing specific biological activities or improving drug delivery. These modifications may include the introduction of substituents like methoxy or hydroxy groups, which can affect the compound's solubility, stability, and bioavailability.

Research on guaianolides and their derivatives continues to expand, driven by their potential as lead compounds for developing new therapeutic agents. Their natural origin also makes them attractive candidates for green chemistry approaches in drug discovery and development processes.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

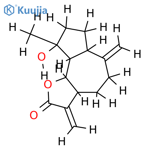

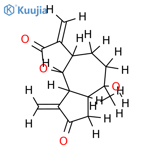

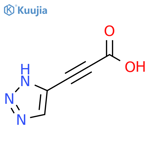

|

8-Deoxyrupicolin B | 129196-85-6 | C15H18O3 |

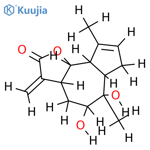

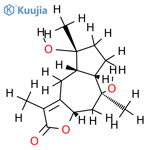

|

13-acetoxy-1alpha,5alphaH-guaia-3,7(11),10(15)-trien-8alpha,12-olide | 1038400-05-3 | C17H20O4 |

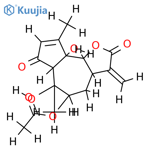

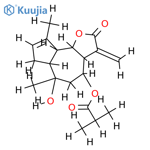

|

11beta,13-dihydrocynaropicrin | 160661-30-3 | C19H24O6 |

|

(1alpha,4alpha,5alpha,6alpha)-4-Hydroxy-10(14),11(13)-guaiadien-12,6-olide | 126621-30-5 | C15H20O3 |

|

(1alpha, 5alpha, 6alpha, 9alpha, 10alpha)-9, 10-Dihydroxy-3, 11(13)-guaiadien-12, 6-olide | 128366-54-1 | C15H20O4 |

|

5alpha,10alpha-dihydroxy-9-acetoxyarbiglovin | 134037-53-9 | C17H20O7 |

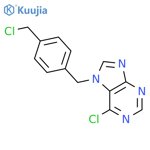

|

N/A | 85646-52-2 | C20H24O6 |

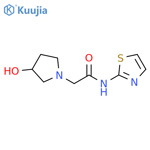

|

chinensiolide A | 477933-89-4 | C15H18O4 |

|

phaeocaulisin C | 1443004-43-0 | C15H22O4 |

|

8-Isobutanoyloxycumambrin-B | 77396-71-5 | C19H26O5 |

Verwandte Literatur

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

Empfohlene Lieferanten

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

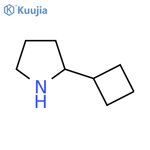

2-cyclobutylpyrrolidine Cas No: 524674-23-5

2-cyclobutylpyrrolidine Cas No: 524674-23-5 -

-